1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole
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Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazoles are a key component of important biological building blocks such as histidine and histamine. The sulfonyl group attached to the imidazole ring suggests that this compound could have potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 4,5-dihydroimidazole ring, substituted at one position with a phenyl group and at another with a sulfonyl group that is further substituted with a 4-methoxynaphthalene group .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the imidazole ring itself can be modulated by the substituents attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions on the imidazole ring. Properties such as solubility, melting point, and reactivity could be influenced by these factors .Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectral characterization of related imidazole derivatives, such as 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, have been explored, emphasizing their biological and pharmaceutical significance due to the imidazole ring's ionizable aromatic compound properties (Ramanathan, 2017).
Biological Activities
- Imidazole derivatives demonstrate extensive biological activities, including antimicrobial and anticancer activities. Studies on similar compounds like 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles show significant antimicrobial activity (Ashok, Ganesh, Ravi, Lakshmi, & Ramesh, 2014).
- Novel thiazoles derivatives containing methoxy-naphthyl moiety exhibit moderate anti-tuberculosis activities and excellent antibacterial activity, highlighting the potential of such compounds in treating bacterial infections (Prasad & Nayak, 2016).
Antimicrobial Properties
- 2-(6-methoxy-2-naphthyl)propionamide derivatives, similar in structure, have shown significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
- The antimicrobial activity of 1H-3-(4’-substituted phenyl)-5-(6’’-methoxy napthaline)-2-pyrazolines and isoxazolines has been evaluated, indicating their potential as effective antimicrobial agents (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).
Pharmaceutical Research
- Imidazole-containing compounds like 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones exhibit broad cytotoxicities, showing potential as potent antitumor agents (Jung et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-11-12-19(17-10-6-5-9-16(17)18)26(23,24)22-14-13-21-20(22)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDLERCPTUWLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN=C3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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